1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-9(2)11-4-6-12(7-5-11)14-8-13(14)10(3)15/h4-7,9,13-14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVWQSMZRMJYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies for Core Structure Formation
The cyclopropane ring is a critical structural element, often synthesized via [2+1] cycloaddition reactions. Two predominant methods are employed:
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction utilizes diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one, the substrate is 4-isopropylstyrene.
Procedure :
- Substrate Preparation : 4-Isopropylstyrene is synthesized via a Wittig reaction between 4-isopropylbenzaldehyde and ethylidenetriphenylphosphorane.
- Cyclopropanation :
- A mixture of 4-isopropylstyrene (10 mmol), CH$$2$$I$$2$$ (12 mmol), and activated Zn-Cu (15 mmol) in anhydrous ether is refluxed for 12 hours.
- The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1) to yield 2-(4-isopropylphenyl)cyclopropane.
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II) catalysts, such as Rh$$2$$(OAc)$$4$$, enable cyclopropanation of alkenes with diazo compounds. For example, ethyl diazoacetate reacts with 4-isopropylstyrene to form the cyclopropane ester, which is hydrolyzed and decarboxylated to the ketone.
Procedure :
- Diazo Reaction : 4-Isopropylstyrene (10 mmol) and ethyl diazoacetate (12 mmol) are stirred with Rh$$2$$(OAc)$$4$$ (0.1 mol%) in dichloromethane at 25°C for 6 hours.
- Hydrolysis : The ester intermediate is treated with NaOH (2M) and heated to 80°C for 4 hours.
- Decarboxylation : The resulting acid is heated with CuO (200°C, 2 hours) to yield the ketone.
Functionalization of the Cyclopropane Ring
Introduction of the Acetyl Group
The acetyl moiety is introduced via Friedel-Crafts acylation or Grignard reactions.
Friedel-Crafts Acylation
Procedure :
- Substrate Activation : 2-(4-Isopropylphenyl)cyclopropane (5 mmol) is dissolved in anhydrous AlCl$$_3$$ (15 mmol) and dichloromethane.
- Acylation : Acetyl chloride (6 mmol) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.
- Workup : The mixture is quenched with ice-water, extracted with DCM, and purified via chromatography.
Grignard Reaction
Procedure :
- Organomagnesium Formation : Methylmagnesium bromide (10 mmol) is prepared in dry THF under nitrogen.
- Ketone Synthesis : The cyclopropane bromide (5 mmol) is added at −78°C, followed by warming to 25°C over 2 hours.
- Oxidation : The secondary alcohol intermediate is oxidized with PCC (5 mmol) in DCM to yield the ketone.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between a cyclopropane boronic ester and 4-isopropylbromobenzene constructs the biphenyl cyclopropane framework.
Procedure :
- Boronic Ester Preparation : Cyclopropane boronic ester is synthesized via hydroboration of cyclopropene.
- Coupling : The boronic ester (5 mmol), 4-isopropylbromobenzene (5 mmol), Pd(PPh$$3$$)$$4$$ (0.05 mmol), and K$$2$$CO$$3$$ (15 mmol) in dioxane/water (10:1) are heated at 80°C for 12 hours.
- Oxidation : The methyl group is oxidized to a ketone using KMnO$$_4$$ in acidic conditions.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Simmons-Smith | 68–72 | ≥95 | High regioselectivity | Requires stoichiometric Zn-Cu |
| Rh-Catalyzed | 55–60 | ≥90 | Mild conditions | Costly catalysts |
| Friedel-Crafts | 50–55 | ≥85 | Single-step acylation | Acid-sensitive substrates |
| Suzuki Coupling | 60–65 | ≥92 | Modular aryl group introduction | Multi-step oxidation required |
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl ring and ketone group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural features and properties of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one and related compounds:
Key Observations:
- In contrast, the para-isopropyl group in the target compound is electron-donating, which may reduce ketone reactivity but improve solubility in nonpolar solvents . Steric Bulk: The tert-butyl group in 1-(4-(tert-butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one introduces significant steric hindrance, which could impede reactions requiring access to the ketone carbonyl . The cyclopropane ring in the target compound also contributes to steric effects, though its strain energy may enhance reactivity in ring-opening reactions .
- Physical Properties: Melting points vary widely. For example, compound 1f (137.3–138.5°C) has a higher melting point than compound 56 (95–96°C), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions from the sulfoximide group) and crystallinity .
- Synthetic Methods: Compound 1f was synthesized via ruthenium-catalyzed reactions and characterized using NMR and DFT studies . Compound 56 was prepared with high diastereoselectivity (dr >20:1), suggesting advanced stereochemical control in cyclopropanation or boron-containing substituent installation .
Reactivity and Computational Insights
- DFT Studies: The use of density-functional theory (DFT) in –2 and 4 highlights its role in predicting electronic properties and reaction mechanisms. For instance, DFT calculations on compound 1f provided insights into its catalytic cycle and transition states . Similar approaches could elucidate the target compound’s reactivity, particularly the influence of the cyclopropane ring on conjugation and stability.
- Diastereoselectivity: Compound 56 demonstrates the importance of stereochemical control in cyclopropane synthesis, a consideration relevant to the target compound if chiral centers or strained ring systems are involved .
Functional Group Variations
- Sulfoximide vs. Boronates: Compound 1f contains a sulfoximide group, which may participate in hydrogen bonding or act a directing group in catalysis, whereas compound 56 incorporates a dioxaborolane moiety, useful in Suzuki-Miyaura cross-couplings . The target compound lacks these functional groups, limiting its utility in such reactions but simplifying its synthesis.
Biological Activity
1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one, also known as a cyclopropyl ketone derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C14H18O, is characterized by a cyclopropyl ring and an isopropyl-substituted phenyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H18O |
| Molecular Weight | 202.29 g/mol |
| CAS Number | 303986-67-6 |
Structural Characteristics
The structure of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one features a cyclopropyl ring attached to an ethyl ketone moiety, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyclopropyl ring and the ketone functional group allows for potential modulation of enzyme activities and receptor interactions. Although specific targets remain to be fully elucidated, preliminary studies suggest possible inhibitory effects on certain enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent investigations have indicated that 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has also been explored for its anticancer activities. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Further research is required to confirm these findings and determine the specific pathways involved.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In another investigation, the compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 10 to 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-{2-[4-(methyl)phenyl]cyclopropyl}ethan-1-one | C13H16O | Lower antimicrobial activity |
| 1-{2-[4-(ethyl)phenyl]cyclopropyl}ethan-1-one | C14H18O | Similar anticancer properties |
This comparison highlights that the presence of the isopropyl group in the target compound may enhance its biological activity compared to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
